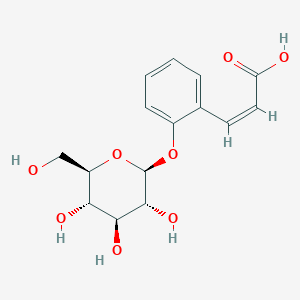
cis-melilotoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-melilotoside: is a phenolic glycoside derived from o-coumaric acid. It is commonly found in plants such as Melilotus officinalis (yellow sweet clover) and Artemisia species . This compound exhibits potent antioxidant properties and moderate antiprotozoal activity against Trypanosoma cruzi .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-melilotoside can be isolated from the methanol extract of Melilotus officinalis seeds. The isolation process involves several steps, including column chromatography and preparative thin-layer chromatography . The structures of isolated compounds are determined using spectroscopic techniques such as NMR, UV-Vis, and FTIR .
Industrial Production Methods: the extraction from natural sources like Melilotus officinalis and Artemisia species remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Cis-melilotoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced antioxidant and antiprotozoal activities .
Scientific Research Applications
Cis-melilotoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenolic glycosides and their reactions.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Mechanism of Action
The mechanism of action of cis-melilotoside involves its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. It also exhibits antiprotozoal activity by inhibiting the growth of Trypanosoma cruzi . The molecular targets and pathways involved include the inhibition of oxidative enzymes and disruption of protozoal cell membranes .
Comparison with Similar Compounds
Trans-melilotoside: Another isomer of melilotoside with similar properties but different spatial configuration.
Coumarin: A related compound with anticoagulant properties.
4-Hydroxycoumarin: A derivative of coumarin with potent anticoagulant activity.
Uniqueness of Cis-melilotoside: this compound is unique due to its specific antioxidant and antiprotozoal activities, which are not as pronounced in its similar compounds .
Properties
Molecular Formula |
C15H18O8 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
GVRIYIMNJGULCZ-QLFWQTQQSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















